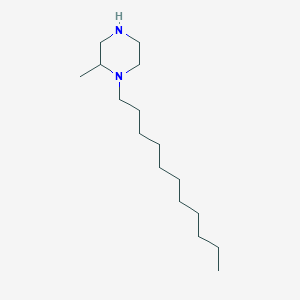![molecular formula C16H21N3O2 B6344707 2-[3-(1,4-Diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1000511-61-4](/img/structure/B6344707.png)
2-[3-(1,4-Diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(1,4-Diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound with a complex structure that includes a diazepane ring and an isoindole moiety
作用机制
Target of Action
Isoindoline derivatives have been reported to modulate the dopamine receptor d2 . This suggests a potential application as antipsychotic agents .
Mode of Action
Based on the reported interaction of isoindoline derivatives with the dopamine receptor d2, it can be inferred that the compound might interact with the main amino acid residues at its allosteric binding site .
Biochemical Pathways
The compound, being an isoindoline derivative, is likely to affect the dopaminergic pathways, given its potential interaction with the dopamine receptor D2 . The downstream effects of this interaction could include modulation of neurological processes regulated by dopamine, such as mood, reward, addiction, and motor control.
Result of Action
This could result in changes in mood, reward perception, addiction behavior, and motor control .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,4-Diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of an appropriate isoindole derivative with a diazepane-containing reagent. The reaction conditions often require a solvent such as dichloromethane or tetrahydrofuran, and the use of a base like triethylamine to facilitate the reaction. The temperature is usually maintained at room temperature to slightly elevated temperatures to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-[3-(1,4-Diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the diazepane ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the isoindole moiety.
Reduction: Reduced forms of the compound, often with hydrogenated diazepane rings.
Substitution: Substituted derivatives with new alkyl or aryl groups attached to the diazepane ring.
科学研究应用
2-[3-(1,4-Diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
相似化合物的比较
Similar Compounds
- 2-(1,4-Diazepan-1-yl)-6-isopropyl-4-pyrimidinol
- 2-(4-Methyl-1,4-diazepan-1-yl)-5-oxo-5H-7-thia-1,11b-diaza-benzo[c]fluorene-6-carboxylic acid
Uniqueness
2-[3-(1,4-Diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific combination of a diazepane ring and an isoindole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further distinguish it from other similar compounds.
属性
IUPAC Name |
2-[3-(1,4-diazepan-1-yl)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-15-13-5-1-2-6-14(13)16(21)19(15)11-4-10-18-9-3-7-17-8-12-18/h1-2,5-6,17H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXVAYRYRYUJDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344624.png)
![3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B6344627.png)
![3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344634.png)
![3,5-Dibromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344636.png)
![3,5-Dibromo-1-[(3-bromophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344641.png)
![3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344647.png)
![3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344655.png)
![3,5-Dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344659.png)
![1-[(2,6-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344670.png)

![1-[4-(3-Chlorophenoxy)butyl]-2-methylpiperazine](/img/structure/B6344684.png)
![1-[4-(2-Chlorophenoxy)butyl]-2-methylpiperazine](/img/structure/B6344685.png)
![3,5-Dibromo-1-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344695.png)
![1-[(2,4,5-Trifluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344735.png)
